An In-depth Technical Guide to 2-Chloroacrylonitrile: Chemical Properties and Reactivity
An In-depth Technical Guide to 2-Chloroacrylonitrile: Chemical Properties and Reactivity
Introduction
2-Chloroacrylonitrile (α-chloroacrylonitrile), with the chemical formula C₃H₂ClN, is a highly reactive and versatile halogenated organic compound.[1] At room temperature, it exists as a colorless to pale yellow liquid characterized by a pungent, acrid odor.[1][2] Its unique molecular architecture, featuring a chlorine atom and a nitrile group attached to a vinyl framework, renders it an electron-deficient alkene. This electronic characteristic is the cornerstone of its high reactivity, making it a valuable, albeit hazardous, intermediate in organic synthesis.[1] This guide provides an in-depth exploration of the chemical properties, reactivity, synthesis, and safe handling protocols for 2-chloroacrylonitrile, tailored for researchers, scientists, and professionals in drug development and specialty chemical synthesis.
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and analytical monitoring of reactions.
Physical Properties
2-Chloroacrylonitrile is a volatile and flammable liquid.[3] Its key physical characteristics are summarized in the table below, which are critical for designing experimental setups and ensuring safe handling. For instance, its low flash point necessitates storage away from ignition sources and the use of explosion-proof equipment.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂ClN | [3][6] |
| Molecular Weight | 87.51 g/mol | [6][7] |
| CAS Number | 920-37-6 | [1][7] |
| Appearance | Colorless to light yellow liquid | [2][8] |
| Melting Point | -65 °C | [8] |
| Boiling Point | 88-89 °C (at 760 mmHg) | [7][8] |
| Density | 1.096 g/mL at 25 °C | [8] |
| Refractive Index (n²⁰/D) | 1.429 | [8] |
| Flash Point | 6 °C (44 °F) - Closed Cup | [7] |
| Solubility | Sparingly soluble in water; soluble in chloroform, ethyl acetate, methanol. | [1][8] |
| Vapor Pressure | 58.4 mmHg at 25 °C | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of 2-chloroacrylonitrile.
| Spectroscopy Type | Key Features |
| ¹H NMR | In CDCl₃, two distinct signals are observed for the geminal vinyl protons at approximately δ 6.15 ppm and δ 6.24 ppm. These appear as doublets with a small coupling constant (J ≈ 2.5 Hz), characteristic of geminal protons on a C=C double bond.[9] |
| ¹³C NMR | Expected signals would include a nitrile carbon (C≡N), and two sp² hybridized carbons of the vinyl group, with the carbon bearing the chlorine atom shifted downfield. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is observed around 2230 cm⁻¹. A band for the C=C stretch appears in the 1620-1640 cm⁻¹ region.[7] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[7] |
Part 2: Chemical Reactivity and Synthetic Utility
The high reactivity of 2-chloroacrylonitrile is its most defining chemical feature. The potent electron-withdrawing effects of both the adjacent nitrile (-CN) and chlorine (-Cl) groups create a highly electrophilic π-system, making it susceptible to a variety of chemical transformations.
Caption: Reactivity map of 2-chloroacrylonitrile.
Polymerization
A significant aspect of 2-chloroacrylonitrile's reactivity is its propensity to readily polymerize and copolymerize with other unsaturated monomers.[7][8] This reaction can be explosive, especially when heated.[10] Consequently, the monomer is typically stored with a polymerization inhibitor, such as hydroquinone, to ensure stability.[11][12] This tendency is a direct result of the activated double bond, which is susceptible to radical, anionic, and cationic initiators.
Nucleophilic Reactions
The electron-deficient nature of the double bond makes 2-chloroacrylonitrile an excellent substrate for nucleophilic attack. This can occur via two primary pathways:
-
Michael (Conjugate) Addition: Nucleophiles can attack the β-carbon (the carbon not bearing the chlorine atom), in a classic Michael addition fashion. This is a common reaction with soft nucleophiles like amines, thiols, and enolates.
-
Addition-Elimination (Substitution): Nucleophilic attack can also occur at the α-carbon (the carbon bearing the chlorine). This is often followed by the elimination of the chloride ion, resulting in a net substitution of the chlorine atom. This pathway allows for the introduction of various functional groups at the α-position.[13]
Cycloaddition Reactions
2-Chloroacrylonitrile is a competent dienophile in Diels-Alder reactions and a cyclodipolarophile in 1,3-cycloadditions.[8][10][14] Its electron-deficient nature accelerates the reaction with electron-rich dienes and dipoles, providing a route to complex cyclic and heterocyclic systems containing a cyano group. This makes it a useful building block for synthesizing substituted pyrroles, pyridines, and other structures of pharmaceutical interest.[14]
Part 3: Synthesis Protocols
Industrially, 2-chloroacrylonitrile is typically generated and consumed in situ to minimize storage risks.[1] The most common synthetic routes start from acrylonitrile.
Synthesis via Chlorination and Thermal Cleavage
A prevalent industrial method involves a two-step process: the chlorination of acrylonitrile to form 2,3-dichloropropionitrile, followed by thermal dehydrochlorination.[12][15]
Caption: Workflow for 2-chloroacrylonitrile synthesis.
Experimental Protocol: Synthesis of 2-Chloroacrylonitrile [12][16]
-
Part A: Chlorination of Acrylonitrile
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, add acrylonitrile and a suitable chlorination catalyst (e.g., a system containing dimethylformamide and pyridine).[12][15]
-
Cool the reaction vessel using an ice-water bath to maintain a temperature of 30-35 °C.[16]
-
Under vigorous stirring, bubble chlorine gas (Cl₂) through the reaction mixture.
-
Monitor the reaction progress by Gas Chromatography (GC) to determine the endpoint of chlorination.
-
Once the reaction is complete, continue stirring for an additional hour. The resulting crude product is 2,3-dichloropropionitrile.
-
-
Part B: Thermal Cleavage
-
Transfer the crude 2,3-dichloropropionitrile to a distillation apparatus equipped with a packed column.
-
Add a polymerization inhibitor (e.g., hydroquinone) to the flask.[12]
-
Heat the mixture with stirring to 110-130 °C.[16]
-
2-Chloroacrylonitrile and hydrogen chloride (HCl) gas will begin to distill. The HCl gas is removed via a condenser at the top of the column.
-
Collect the 2-chloroacrylonitrile distillate at a head temperature of approximately 85-89 °C.[12][16]
-
Part 4: Safety, Handling, and Storage
2-Chloroacrylonitrile is an extremely hazardous substance that requires stringent safety protocols. Its handling should be restricted to trained personnel in a well-ventilated chemical fume hood.
Hazard Profile
The compound is classified as highly flammable and acutely toxic via oral, dermal, and inhalation routes.[7][17] It causes severe skin burns and eye damage and is a suspected carcinogen.[5][17]
| Hazard Class | GHS Hazard Statement | Code |
| Flammability | Highly flammable liquid and vapor | H225 |
| Acute Toxicity (Oral) | Fatal if swallowed | H300 |
| Acute Toxicity (Dermal) | Fatal in contact with skin | H310 |
| Acute Toxicity (Inhalation) | Fatal if inhaled | H330 |
| Skin Corrosion | Causes severe skin burns and eye damage | H314 |
| Carcinogenicity | May cause cancer | H350 |
| Aquatic Hazard | Very toxic to aquatic life | H400 |
Source: ECHA C&L Inventory[7][17]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a chemical fume hood with explosion-proof ventilation.[4][5] Eyewash stations and safety showers must be readily accessible.[5]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., PVC or other suitable material).[4] Double-gloving is recommended.
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent any skin exposure.[4]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge if exposure limits are exceeded or if ventilation is inadequate.[5]
-
Storage
Store 2-chloroacrylonitrile in a tightly sealed container under an inert atmosphere.[8] It should be kept in a cool, dry, well-ventilated, and flame-proof area, away from heat, sparks, and open flames.[5] Refrigerated storage (2-8 °C) is recommended.[8] It must be stored separately from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[4][5]
First Aid Measures
-
Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
Conclusion
2-Chloroacrylonitrile is a synthetically valuable yet highly hazardous chemical intermediate. Its unique electronic properties make it a powerful tool for constructing complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. However, its high reactivity, toxicity, and flammability demand the utmost respect and adherence to rigorous safety protocols. A comprehensive understanding of its chemical properties and reactivity, as detailed in this guide, is paramount for its safe and effective utilization in research and development.
References
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Anshul Specialty Molecules (n.d.). 2-Chloroacetonitrile. Note: While the title refers to 2-Chloroacetonitrile, the context provided on applications in synthesis is relevant to reactive halogenated nitriles. Retrieved from [Link]
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Scotti, F., & Frazza, E. J. (1963). The Synthesis and Reactions of β-Chloroacrylonitrile. The Journal of Organic Chemistry, 28(7), 1889-1892. Note: This reference discusses the isomer but provides mechanistic insights applicable to nucleophilic displacement on chloroacrylonitriles. Retrieved from [Link]
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Benages, I. A., & Albonico, S. M. (1978). 2-Chloroacrylonitrile as a cyclodipolarophile in 1,3-cycloadditions. 3-Cyanopyrroles. The Journal of Organic Chemistry, 43(22), 4273-4276. Retrieved from [Link]
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Liu, Z., & Francisco, J. S. (2000). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. The Journal of Physical Chemistry A, 104(49), 11662-11668. Note: While on a different substrate, this provides insight into the cycloaddition behavior of the acrylonitrile framework. Retrieved from [Link]
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Diene (HOMO)
Dienophile (LUMO)
Cyclic Transition State
Cycloadduct
